2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
Vue d'ensemble
Description
2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide is a chemical compound . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs .
Synthesis Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader libraries .Molecular Structure Analysis
The molecular formula of this compound is C24H36N4O3 . The average mass is 428.568 Da and the monoisotopic mass is 428.278748 Da .Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound has a molecular formula of C24H36N4O3 . The average mass is 428.568 Da and the monoisotopic mass is 428.278748 Da .Applications De Recherche Scientifique
1. Antagonistic Properties and Synthesis
- Synthesis and Antagonistic Properties : A study focused on the synthesis of tritium-labelled BIBN4096, a h-CGRP-antagonist used for migraine treatment, involving selective tritiation of a heterocyclic aromatic fragment, including a precursor of BIBN4096, using solid state catalytic exchange method (Shevchenko et al., 2006).
2. Receptor Affinity and Pharmacological Effects
- Receptor Affinity and Pharmacological Characteristics : Another research explored the determinants of BIBN4096BS affinity for Calcitonin Gene-Related Peptide and Amylin receptors, finding specific receptor subunits that confer sensitivity to this compound (Hay et al., 2006).
- Antagonistic Effects in Human Arteries : The noncompetitive antagonism of BIBN4096BS on CGRP‐induced responses in human subcutaneous arteries was investigated, revealing its concentration-dependent antagonistic effect on CGRP-induced responses in these vessels (Sheykhzade et al., 2004).
3. Synthesis and Characterization for Potential Use
- Synthesis and Evaluation for Antipsychotic Potential : A study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, testing their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their in vivo ability to antagonize certain responses in mice (Norman et al., 1996).
- Synthesis for Antihypertensive Activity : Research on the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents indicated that certain compounds produced strong hypotension in hypertensive rat models (Takai et al., 1986).
4. Stability Under Stress Conditions
- Stability Analysis : A study was conducted to analyze the stability of a new pharmaceutical substance containing quinazoline-4(3H)-one under stress conditions, revealing its stability to certain environmental factors but sensitivity to hydrolysis in alkaline environments (Gendugov et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,4-dioxo-3-pentyl-N-(3-piperidin-1-ylpropyl)-1H-quinazoline-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-2-3-5-15-26-21(28)18-10-9-17(16-19(18)24-22(26)29)20(27)23-11-8-14-25-12-6-4-7-13-25/h9-10,16H,2-8,11-15H2,1H3,(H,23,27)(H,24,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNDFMYRPWAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.